molecular formula C8H6BrFO B118180 2'-Bromo-4'-fluoroacetophenone CAS No. 1006-39-9

2'-Bromo-4'-fluoroacetophenone

Cat. No.: B118180
CAS No.: 1006-39-9
M. Wt: 217.03 g/mol
InChI Key: RCXFSBRMWBFWMH-UHFFFAOYSA-N
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Description

2’-Bromo-4’-fluoroacetophenone is an organic compound with the molecular formula C8H6BrFO. It is characterized by the presence of bromine and fluorine atoms attached to an acetophenone core. This compound is often used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-4’-fluoroacetophenone typically involves the bromination of 4’-fluoroacetophenone. One common method is the α-bromination reaction, where 4’-fluoroacetophenone is treated with bromine in the presence of a catalyst such as pyridine hydrobromide perbromide. The reaction is carried out at elevated temperatures, usually around 90°C, and in a solvent like acetic acid .

Industrial Production Methods: In industrial settings, the production of 2’-Bromo-4’-fluoroacetophenone can be achieved through a catalyst-free α-bromination process using sodium bromide and chloroform in a biphasic electrolysis setup. This method is advantageous due to its high yield and selectivity, as well as the absence of hazardous catalysts .

Chemical Reactions Analysis

Types of Reactions: 2’-Bromo-4’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Condensation: Aldehydes and catalysts such as tin(II) chloride or samarium(III) iodide.

Major Products:

Scientific Research Applications

2’-Bromo-4’-fluoroacetophenone is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibition, particularly in the development of inhibitors for protein tyrosine phosphatases.

    Medicine: It is involved in the synthesis of pharmaceutical compounds, including potential anti-cancer agents.

    Industry: It is used in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 2’-Bromo-4’-fluoroacetophenone primarily involves its role as an electrophile in various chemical reactions. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity .

Comparison with Similar Compounds

  • 2-Bromo-2’-fluoroacetophenone
  • 2-Bromo-3’-fluoroacetophenone
  • 3-Bromo-4’-fluorobenzophenone
  • 4-Bromo-4’-fluorobiphenyl
  • 4-Bromo-2-fluoroanisole

Comparison: 2’-Bromo-4’-fluoroacetophenone is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a balance of reactivity and stability, making it a preferred intermediate in various synthetic applications .

Properties

IUPAC Name

1-(2-bromo-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXFSBRMWBFWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371260
Record name 2'-Bromo-4'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-39-9
Record name 1-(2-Bromo-4-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Bromo-4'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2'-bromo-4'-fluoroacetophenone utilized in the synthesis of thiazolo[3,2-b][1,2,4]triazoles?

A1: this compound acts as an alkylating agent in the synthesis of thiazolo[3,2-b][1,2,4]triazoles [, ]. It reacts with 4-(4-X-phenylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thioles (where X = H, Cl, or Br) to form S-alkylated 1,2,4-triazole intermediates. These intermediates then undergo cyclization reactions, ultimately leading to the formation of the desired thiazolo[3,2-b][1,2,4]triazole derivatives [].

Q2: What is the significance of incorporating this compound into the final thiazolo[3,2-b][1,2,4]triazole structures?

A2: Incorporating this compound introduces a substituted phenyl ring at a specific position within the thiazolo[3,2-b][1,2,4]triazole scaffold []. This structural modification can influence the physicochemical properties and potentially the biological activity of the resulting compounds. The presence of the fluorine and bromine atoms allows for further structural diversification through various chemical transformations, potentially leading to derivatives with enhanced antimicrobial properties.

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